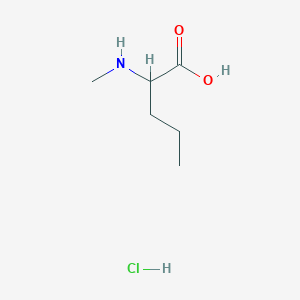

N-methylnorvaline hydrochloride

Description

Contextualization within Non-Proteinogenic Amino Acid Chemistry

In the landscape of biochemistry, the 22 proteinogenic amino acids are the fundamental building blocks of proteins, encoded directly by the universal genetic code. Beyond this standard set lies a vast and structurally diverse group of molecules known as non-proteinogenic amino acids (npAAs). acs.org These are amino acids that are not naturally encoded in an organism's genetic code but play crucial roles in various biological processes, often as metabolic intermediates or as components of complex natural products like nonribosomal peptides (NRPs). acs.orgnih.gov N-methylnorvaline hydrochloride is a synthetically derived npAA.

Structurally, it is an analog of norvaline, which itself is an isomer of the proteinogenic amino acid valine. The defining feature of N-methylnorvaline is the addition of a methyl group to the alpha-amine nitrogen of the norvaline backbone. This N-methylation fundamentally alters the properties of the amino acid. The hydrochloride salt form enhances its stability and solubility for use in laboratory settings. The incorporation of npAAs like N-methylnorvaline into peptide chains is a key strategy for creating peptides with novel functions and improved therapeutic potential. nih.govmdpi.com

Table 1: Comparison of Related Amino Acid Structures

| Compound | Structure | Key Differentiating Feature |

|---|---|---|

| Valine | Proteinogenic | Isopropyl side chain |

| Norvaline | Non-proteinogenic | n-propyl side chain |

| N-Methylnorvaline | Non-proteinogenic | n-propyl side chain and N-methylated backbone amine |

Historical Perspectives on N-Methylated Amino Acids in Peptide Science

The use of N-methylated amino acids in peptide science is not a new concept but rather a historically significant strategy for overcoming the inherent limitations of natural peptides as therapeutic agents. nih.gov Many natural peptides, despite high potency and selectivity, suffer from poor metabolic stability due to rapid degradation by proteases and a lack of oral bioavailability. nih.govresearchgate.net

Inspiration for using N-methylation came from nature itself. Nonribosomal peptides, such as the immunosuppressant drug Cyclosporin A, are heavily N-methylated, which contributes to their excellent stability and ability to cross cell membranes. nih.govacs.org This observation led medicinal chemists to explore the systematic N-methylation of amino acid residues within synthetic peptides. monash.edu The central hypothesis was that the N-methyl group, by replacing the amide proton, would disrupt the hydrogen-bonding network and introduce steric hindrance. This modification was shown to effectively block the action of proteases that would normally cleave the peptide backbone. researchgate.netbenthamdirect.com Over the last few decades, this has evolved from a niche modification to a mainstream tool in peptide drug design, with numerous studies demonstrating its effectiveness. researchgate.netnih.gov

Significance in Expanding the Chemical Space of Biologically Active Peptides

The "chemical space" of peptides refers to the vast number of possible sequences, structures, and functions that can be achieved. While the 20 proteinogenic amino acids offer an immense number of combinations, this space is still limited by the properties of the natural building blocks. rsc.org The incorporation of npAAs, particularly N-methylated variants like N-methylnorvaline, dramatically expands this chemical space, allowing for the creation of peptides with properties beyond what is possible with a standard genetic code. nih.govaralezbio.com

The strategic incorporation of an N-methyl group serves several key purposes:

Enhanced Proteolytic Stability : As noted, the N-methyl group provides steric shielding of the amide bond, making the peptide resistant to enzymatic degradation and increasing its in-vivo half-life. researchgate.netbenthamdirect.com

Conformational Control : The removal of the amide proton eliminates a hydrogen bond donor, and the steric bulk of the methyl group restricts the rotation around the peptide bond. This influences the peptide's secondary structure, which can be used to lock it into a specific, biologically active conformation, potentially increasing its binding affinity and selectivity for a target. nih.govaralezbio.com

Improved Membrane Permeability : N-methylation increases the lipophilicity of a peptide and can mask backbone hydrogen bonds. monash.edu This can disrupt the peptide's internal hydrogen-bonding network, making it more flexible in nonpolar environments and thereby enhancing its ability to passively diffuse across cell membranes, a critical factor for oral bioavailability. acs.orgbenthamdirect.com

A patent for constructing non-standard peptide libraries explicitly mentions the potential inclusion of N-methylnorvaline as a building block to create peptides with improved cell membrane permeability and bioavailability. google.com Research has also demonstrated that incorporating N-methylated amino acids can enhance the antimicrobial activity of certain peptides. mdpi.com Through these modifications, this compound serves as a valuable component for researchers aiming to fine-tune the pharmacokinetic and pharmacodynamic profiles of peptide-based drug candidates. aralezbio.comnih.gov

Table 2: Research Applications of N-Methylation in Peptides

| Research Goal | Mechanism of Action | Outcome | Citation |

|---|---|---|---|

| Improve Metabolic Stability | Steric hindrance at the peptide bond prevents protease recognition and cleavage. | Increased peptide half-life in biological systems. | researchgate.netbenthamdirect.com |

| Enhance Receptor Selectivity | N-methylation restricts peptide backbone conformation, favoring a specific bioactive shape. | Increased binding affinity for the target receptor and reduced off-target effects. | nih.govaralezbio.com |

| Increase Oral Bioavailability | Increased lipophilicity and reduced internal hydrogen bonding improves membrane permeability. | Enhanced absorption from the gastrointestinal tract. | acs.orgmonash.edu |

| Modulate Antimicrobial Activity | Altering the peptide's structure and amphipathicity to optimize interaction with bacterial membranes. | Maintained or improved activity against bacterial strains like P. aeruginosa. | mdpi.com |

Structure

3D Structure of Parent

Properties

CAS No. |

138062-71-2; 19653-78-2 |

|---|---|

Molecular Formula |

C6H14ClNO2 |

Molecular Weight |

167.63 |

IUPAC Name |

2-(methylamino)pentanoic acid;hydrochloride |

InChI |

InChI=1S/C6H13NO2.ClH/c1-3-4-5(7-2)6(8)9;/h5,7H,3-4H2,1-2H3,(H,8,9);1H |

InChI Key |

IGDWHEIQMSBEEU-UHFFFAOYSA-N |

SMILES |

CCCC(C(=O)O)NC.Cl |

solubility |

not available |

Origin of Product |

United States |

Synthesis and Stereochemical Control of N Methylnorvaline Hydrochloride

Chemical Synthesis Methodologies for N-Methylnorvaline

The introduction of a methyl group onto the nitrogen atom of norvaline requires specific synthetic strategies to achieve good yields and avoid side reactions.

N-Methylation Strategies for α-Amino Acids

The N-methylation of α-amino acids is a critical modification in peptide chemistry, enhancing properties like metabolic stability and cell permeability. researchgate.netresearchgate.net Several general methods have been developed for this purpose, which are applicable to the synthesis of N-methylnorvaline.

Common strategies for the N-methylation of α-amino acids include:

Reductive Amination: This involves the reaction of the amino acid with formaldehyde (B43269) to form a Schiff base (an imine), which is then reduced to the N-methyl derivative. This is a widely used and direct method.

Methylation of N-Protected Amino Acids: A common approach involves the protection of the amino group, for example as a sulfonamide (e.g., nosyl or tosyl group), followed by methylation using a methylating agent like methyl iodide. The protecting group is subsequently removed to yield the N-methylated amino acid. acs.org

Use of 5-Oxazolidinones: α-Amino acids can be converted into 5-oxazolidinone (B12669149) derivatives. These intermediates can then be N-methylated, and subsequent hydrolysis yields the N-methyl amino acid. This method has been successfully applied to a wide range of amino acids. researchgate.net

Direct Alkylation: While seemingly straightforward, direct alkylation of an unprotected amino acid with a methylating agent can lead to over-methylation (quaternary ammonium (B1175870) salt formation) and low yields, making it a less favored method. researchgate.net

| N-Methylation Strategy | Description | Advantages | Disadvantages |

| Reductive Amination | Reaction with formaldehyde followed by reduction. | Direct, often high-yielding. | Can sometimes lead to side products. |

| N-Sulfonamide Methylation | Protection as a sulfonamide, methylation, and deprotection. | Good control over methylation, prevents over-methylation. | Requires additional protection/deprotection steps. |

| 5-Oxazolidinone Method | Formation of an oxazolidinone intermediate, methylation, and hydrolysis. | Effective for many amino acids, including those with reactive side chains. researchgate.net | Involves multiple synthetic steps. |

| Direct Alkylation | Direct reaction with a methylating agent. | Simple in concept. | Prone to over-methylation and low yields. researchgate.net |

Regioselective and Chemoselective Synthetic Approaches

Regioselectivity in the synthesis of N-methylnorvaline refers to the specific methylation of the α-amino group over other potentially reactive sites in the molecule. Chemoselectivity refers to the selective reaction of the amino group in the presence of other functional groups.

Regioselectivity: For an amino acid like norvaline, the primary concern for regioselectivity is N-methylation versus O-methylation of the carboxylic acid group. Most N-methylation strategies are performed on amino acids where the carboxylic acid is protected (e.g., as an ester), thus ensuring that methylation occurs specifically on the nitrogen atom. The choice of protecting groups and reaction conditions is crucial for achieving high regioselectivity. beilstein-journals.orgprimescholars.com

Chemoselectivity: The development of chemoselective methods allows for the N-methylation of amino acids in more complex molecules without affecting other functional groups. organic-chemistry.orgconstructor.university For instance, certain reductive amination conditions are mild enough to not reduce other sensitive functional groups that might be present on a larger peptide containing a norvaline residue. organic-chemistry.org Modern catalytic methods, including those using organocatalysts, can offer high chemoselectivity in the synthesis of complex amines and their derivatives. nih.gov

Challenges in High-Yield Synthesis of Sterically Hindered N-Methyl Amino Acids

The presence of the N-methyl group in N-methylnorvaline introduces significant steric hindrance around the nitrogen atom. This steric bulk poses considerable challenges during synthesis, particularly in peptide synthesis where the N-methylated amino acid needs to be coupled to other amino acids. cem.comresearchgate.net

Key challenges include:

Low Coupling Yields: The steric hindrance from the N-methyl group and the side chain of the amino acid can significantly slow down the rate of peptide bond formation, leading to low yields. researchgate.net This is a well-documented issue in solid-phase peptide synthesis (SPPS). cem.com

Epimerization: The harsh conditions sometimes required to overcome the steric hindrance can lead to epimerization (loss of stereochemical purity) at the α-carbon.

Side Reactions: The forcing conditions may also promote undesirable side reactions.

To address these challenges, specialized coupling reagents have been developed. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyAOP ((7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate) are often employed to facilitate the coupling of sterically hindered N-methylated amino acids. researchgate.net Microwave-assisted synthesis has also been shown to improve coupling efficiency for these challenging substrates. cem.com Another strategy involves the use of acyl fluorides or generating acyl cyanides as highly reactive intermediates to drive the reaction to completion. thieme.de

Enantioselective Synthesis of N-Methylnorvaline Enantiomers

For many applications, particularly in pharmacology and biochemistry, it is crucial to have enantiomerically pure N-methylnorvaline. This requires the use of stereoselective synthetic methods.

Chiral Auxiliary-Mediated Approaches

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. numberanalytics.comwikipedia.org After the desired stereocenter has been created, the auxiliary can be removed.

In the context of N-methylnorvaline synthesis, a chiral auxiliary can be attached to a glycine (B1666218) or norvaline precursor. Subsequent alkylation or other modifications occur diastereoselectively due to the steric influence of the auxiliary.

Commonly used chiral auxiliaries include:

Evans' Oxazolidinones: These are among the most reliable and widely used chiral auxiliaries for asymmetric alkylation and aldol (B89426) reactions. wikipedia.orgnih.gov An N-acylated oxazolidinone can be enolized and then alkylated, with the chiral auxiliary directing the approach of the electrophile to one face of the enolate.

Camphorsultams: These are also effective chiral auxiliaries that can be used to direct stereoselective transformations. wikipedia.org

Pseudoephedrine Amides: Pseudoephedrine can be used as a chiral auxiliary for the asymmetric alkylation of enolates derived from carboxylic acids. wikipedia.org

The general process involves:

Attaching the achiral precursor to the chiral auxiliary.

Performing the key bond-forming reaction (e.g., alkylation) under conditions that favor the formation of one diastereomer.

Removing the chiral auxiliary to yield the enantiomerically enriched product.

| Chiral Auxiliary Type | Typical Application | Mechanism of Control |

| Evans' Oxazolidinones | Asymmetric Alkylation, Aldol Reactions wikipedia.orgnih.gov | Steric hindrance from the substituent on the oxazolidinone ring blocks one face of the enolate. |

| Camphorsultams | Asymmetric Michael Additions, Alkylations wikipedia.org | The rigid bicyclic structure provides a highly predictable stereochemical outcome. |

| Pseudoephedrine Amides | Asymmetric Alkylation wikipedia.org | The chiral backbone of pseudoephedrine directs the approach of the electrophile. |

Chiral Catalyst-Mediated Methods

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules. frontiersin.orgsigmaaldrich.com In this approach, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product.

For the synthesis of N-methylnorvaline enantiomers, several catalytic strategies could be employed:

Asymmetric Hydrogenation: A prochiral precursor, such as an enamide or an imine, can be enantioselectively hydrogenated using a transition metal catalyst (e.g., rhodium, ruthenium, or iridium) complexed with a chiral ligand. nih.gov This is a highly efficient method for creating chiral amine centers.

Catalytic Asymmetric Alkylation: The asymmetric alkylation of a glycine enolate equivalent can be achieved using a chiral phase-transfer catalyst or a chiral metal complex.

Biocatalysis: Enzymes, such as transaminases, can be used to asymmetrically synthesize chiral amines from prochiral ketones. mdpi.com While this would produce a chiral amine, subsequent N-methylation would be required to obtain N-methylnorvaline.

The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity (expressed as enantiomeric excess, ee). frontiersin.orgrijournals.com

Incorporation of N Methylnorvaline into Peptidic Structures

Chemical Peptide Synthesis Strategies

Chemists have developed specialized strategies in both solid-phase and solution-phase synthesis to efficiently incorporate sterically hindered residues like N-methylnorvaline.

Solid-Phase Peptide Synthesis (SPPS) Methodologies for N-Methylated Amino Acids

Solid-Phase Peptide Synthesis (SPPS) is a widely used method for creating peptides, but the inclusion of N-methylated amino acids requires optimized protocols to overcome the difficulty of acylating the secondary amine. acs.org The steric hindrance is particularly pronounced when coupling an N-methylated amino acid onto another N-methylated residue. peptide.com

One effective approach for preparing the necessary building blocks, Fmoc-N-Me-amino acids, is the Biron-Kessler method, which can be performed on a solid support. mdpi.com This method involves protecting the α-amino group with 2-nitrobenzenesulfonyl (o-NBS), which makes the remaining amine proton acidic and thus susceptible to methylation by reagents like dimethyl sulfate (B86663) or methyl iodide. mdpi.comacs.org After methylation, the o-NBS group is removed, and the now N-methylated amine can be protected with a suitable group like Fmoc for subsequent use in SPPS. mdpi.com The 2-chlorotrityl chloride (2-CTC) resin is often employed as a temporary protecting group for the carboxylic acid during this process. mdpi.com

Challenges in SPPS of N-methyl-rich peptides include the potential for diketopiperazine formation and fragmentation of the peptide chain between consecutive N-methylamino acids during the final cleavage from the resin with trifluoroacetic acid (TFA). acs.orgnih.gov The duration of TFA cleavage has been shown to be a critical factor influencing the success of the synthesis. nih.gov

Table 1: SPPS Strategies for N-Methylated Amino Acids

| Strategy/Method | Description | Key Reagents/Resins | Common Issues |

|---|---|---|---|

| Biron-Kessler Methylation | On-resin N-methylation of an amino acid. Involves sulfonylation, methylation, and desulfonylation. mdpi.comacs.org | 2-nitrobenzenesulfonyl chloride (o-NBS-Cl), dimethyl sulfate or methyl iodide, 2-CTC resin. mdpi.comacs.org | Requires multiple steps per residue. |

| Direct Coupling of Fmoc-N-Me-AA | Incorporation of pre-synthesized Fmoc-N-methylated amino acids into the peptide chain. peptide.com | Fmoc-N-methylnorvaline, specialized coupling reagents (e.g., HATU, PyAOP). peptide.comnih.gov | Steric hindrance leading to low coupling yields. peptide.comnih.gov |

| Acid Chloride Method | Use of pre-formed or in-situ generated Fmoc-amino acid chlorides for acylation. peptide.com | Triphosgene, oxalyl chloride. peptide.com | Highly reactive species, requires careful handling. |

Solution-Phase Peptide Synthesis Techniques

Solution-phase peptide synthesis offers an alternative to SPPS and can be advantageous for producing certain N-methylated peptides. sci-hub.senih.gov Convergent strategies, where smaller peptide fragments are synthesized separately and then combined, are particularly effective. sci-hub.seacs.org This approach can help circumvent the solubility issues that sometimes arise during the stepwise elongation of long, protected peptide chains. sci-hub.se

A notable development in solution-phase synthesis is the use of isostearyl-mixed anhydride (B1165640) coupling in conjunction with a novel silyl (B83357) ester protecting group, cyclohexyl di-tert-butyl silyl (cHBS). sci-hub.seacs.org This methodology facilitates the coupling of sterically hindered N-methyl amino acids with high efficiency and allows for the synthesis of dipeptide fragments without the need for a separate C-terminal deprotection step. acs.org The cHBS protecting group is stable during standard synthesis steps but can be selectively removed with fluoride (B91410) ions, and it also helps to suppress the formation of diketopiperazine side products. sci-hub.seacs.org Another approach involves using Bts-protected amino acid chlorides, which are highly reactive and enable efficient coupling and methylation steps, with purification often achievable by simple extraction. acs.org

Role of Coupling Reagents in N-Methylnorvaline Peptide Bond Formation

The selection of an appropriate coupling reagent is critical for successfully forming a peptide bond with the sterically hindered secondary amine of N-methylnorvaline. peptide.com Standard carbodiimide (B86325) reagents like Dicyclohexylcarbodiimide (DCC) often result in low yields. scielo.org.mx Therefore, more potent reagents are required. bachem.com

Phosphonium and aminium salt-based reagents are generally preferred. bachem.comsigmaaldrich.com O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) is a highly effective coupling reagent, particularly when used with a base like diisopropylethylamine (DIEA). peptide.comscielo.org.mx It demonstrates superior performance compared to reagents like HBTU and HCTU for coupling N-methyl amino acids. peptide.com Other powerful reagents include (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate (PyAOP) and combinations like PyBOP with 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), which are considered among the most promising for difficult couplings involving two consecutive N-methylated residues. acs.orgnih.govpeptide.com More recently, COMU, a reagent incorporating Oxyma Pure, has been shown to have coupling efficiencies comparable to HATU, with the added benefits of being non-explosive and having better solubility. bachem.com

Table 2: Comparison of Coupling Reagents for N-Methylated Peptides

| Coupling Reagent | Type | Effectiveness with N-Methylated Amino Acids | Notes |

|---|---|---|---|

| DCC/DIC | Carbodiimide | Generally low efficiency due to steric hindrance. scielo.org.mxgoogle.com | Often used with additives like HOBt to reduce racemization. bachem.comamericanpeptidesociety.org |

| HATU | Aminium Salt | Highly effective, often the reagent of choice. peptide.comscielo.org.mx Reacts faster with less epimerization than HBTU. peptide.com | Requires a tertiary base for activation. peptide.com |

| PyAOP | Phosphonium Salt | Very effective, especially for coupling two N-methyl amino acids. nih.govpeptide.com | Anchiomeric assistance from the pyridine (B92270) nitrogen enhances reactivity. sigmaaldrich.com |

| PyBOP/HOAt | Phosphonium Salt/Additive | A highly promising combination for challenging couplings. acs.orgnih.gov | HOAt is a more effective additive than HOBt for these reactions. bachem.com |

| COMU | Aminium Salt | Efficiency is comparable to or exceeds that of HATU. bachem.com | Considered safer than HOBt/HOAt-based reagents. bachem.com |

Strategies to Mitigate Aggregation of N-Methylated Peptides

Peptide aggregation can be a significant problem during synthesis and purification, as well as for the final application of the peptide. Interestingly, the incorporation of N-methylated amino acids like N-methylnorvaline is itself a primary strategy to inhibit aggregation. acs.orgnih.govnih.gov By replacing a backbone amide proton with a methyl group, N-methylation disrupts the hydrogen-bonding networks that are essential for the formation of β-sheet structures, which are the basis of many types of aggregates and amyloid fibrils. nih.govnih.gov This "blocking" effect makes one face of the peptide unavailable for the hydrogen bonding required for β-stacking. rsc.org

While N-methylation is a tool to prevent aggregation in the final peptide, aggregation of the protected peptide fragments can still be an issue during the synthesis process, particularly in solution-phase methods. sci-hub.se Strategies to mitigate this include:

Convergent Synthesis: As mentioned previously, synthesizing smaller fragments that are later combined can help manage solubility and reduce aggregation risk during chain elongation. sci-hub.se

Solubilizing Protecting Groups: The choice of protecting groups can influence the solubility of peptide intermediates.

Addition of Solubilizing Tags: In some cases, temporary, highly soluble groups can be attached to the peptide to prevent aggregation during synthesis.

Ribosome-Mediated and Cell-Free Translation Systems

Beyond chemical synthesis, researchers have explored biological methods for incorporating N-methylated amino acids into peptides using the cell's protein synthesis machinery.

Utilization of Ribozyme-Based Acylation Systems (e.g., Flexizyme)

The site-specific incorporation of non-proteinogenic amino acids (npAAs) like N-methylnorvaline into peptides via ribosomal synthesis requires overcoming the cell's natural machinery, which is tailored for the 20 canonical amino acids. A significant breakthrough in this area has been the development of ribozyme-based acylation systems, most notably the Flexizyme system. nih.govresearchgate.net Flexizymes are de novo-created ribozymes (RNA enzymes) capable of charging a wide variety of non-canonical amino acids, including N-methylated amino acids, onto transfer RNAs (tRNAs). researchgate.net This technology effectively bypasses the need for an engineered aminoacyl-tRNA synthetase (aaRS) for each specific npAA.

The Flexizyme system works by recognizing an activated form of the amino acid, typically a cyanomethyl ester (CME), benzyl (B1604629) thioester (ABT), or dinitrobenzyl ester (DBE), rather than the amino acid side chain itself. frontiersin.orgbiorxiv.org This substrate promiscuity is a key advantage, allowing a vast library of over 300 different npAAs to be charged onto a desired tRNA. nih.gov For N-methylnorvaline, the process involves activating its carboxyl group and then using a flexizyme, such as dFx or eFx, to catalyze the esterification of the N-methylnorvaline onto the 3'-end of a specific tRNA. u-tokyo.ac.jpoup.com This N-methylnorvaline-tRNA can then be introduced into a cell-free translation system, where it participates in ribosomal peptide synthesis. nih.gov

The integration of Flexizyme technology with reconstituted cell-free translation systems, such as the PURE (Protein synthesis Using Reagents) system, has created a powerful platform for generating non-standard peptide libraries. nih.gov This approach allows for the reprogramming of the genetic code; a specific codon can be reassigned to N-methylnorvaline by omitting the corresponding canonical amino acid and its synthetase from the PURE system and adding the pre-charged N-methylnorvaline-tRNA. nih.gov This method has been successfully used to introduce N-methylnorvaline and other N-methylated amino acids into peptide chains, conferring properties such as increased protease resistance and improved cell permeability. google.com

Engineering of Translational Machinery for Efficient Non-Canonical Amino Acid Incorporation

While Flexizyme enables the creation of N-methylnorvaline-tRNA, its efficient incorporation into a growing peptide chain by the ribosome faces several hurdles. The N-methylation of the peptide backbone presents a steric challenge to the ribosomal machinery. nih.gov Consequently, significant research has focused on engineering components of the translational apparatus, including the ribosome itself and key protein factors, to better accommodate these substrates. nih.gov

One major bottleneck is the interaction between the aminoacyl-tRNA and the elongation factor thermo unstable (EF-Tu) in bacteria. EF-Tu is responsible for binding aminoacyl-tRNAs and delivering them to the A-site of the ribosome. nih.gov The N-methyl group on an amino acid can sterically hinder the binding of the aminoacyl-tRNA to EF-Tu, leading to significantly weaker binding affinities compared to canonical aminoacyl-tRNAs. nih.govresearchgate.net Research has shown that the affinities of many N-methyl-aminoacyl-tRNAs (MeAA-tRNAs) to EF-Tu are indeed weaker, which correlates with poor incorporation efficiency. nih.govresearchgate.net To address this, the T-stem of the tRNA, a region that interacts with EF-Tu, has been engineered to tune and enhance the binding affinity of MeAA-tRNAs, thereby improving their incorporation. nih.gov

Further engineering efforts have targeted the ribosome's peptidyl transferase center (PTC). Computational modeling has helped identify key nucleotides in the 23S rRNA that can be altered to better accommodate the distortion caused by N-methylation. nih.gov Modified ribosomes have been shown to facilitate improved incorporation of several N-methylated amino acids. nih.gov Additionally, the supplementation of elongation factor P (EF-P), which is known to facilitate the incorporation of proline (an N-alkylated amino acid), has been reported to improve the synthesis yields for most N-methylated amino acids studied. nih.gov These strategies collectively aim to make the translation system more versatile and accepting of N-methylated building blocks like N-methylnorvaline. u-tokyo.ac.jp

Evaluation of N-Methylnorvaline Integration Efficiency in Peptide Assembly

The efficiency of incorporating N-methylnorvaline into a peptide sequence is a critical parameter for its practical use in creating novel peptides. Studies evaluating this efficiency have found that it is often lower than that of canonical amino acids and even varies significantly among different N-methylated amino acids. nih.govnih.gov

A key factor influencing this efficiency is the aforementioned weak binding affinity of N-methylnorvaline-tRNA to the elongation factor EF-Tu. nih.govresearchgate.net As shown in the table below, the binding affinity for N-methylnorvaline-tRNAAsnE2 to EF-Tu is significantly lower than that of canonical aminoacyl-tRNAs. This weak interaction leads to less efficient delivery to the ribosome and, consequently, lower incorporation rates. researchgate.net

| Aminoacyl-tRNA | Abbreviation | Affinity to EF-Tu (ΔG, kcal/mol) researchgate.net | Incorporation Efficiency |

|---|---|---|---|

| Phenylalanyl-tRNAPhe | Phe-tRNA | -8.9 | High (Canonical) |

| Tyrosyl-tRNATyr | Tyr-tRNA | -9.4 | High (Canonical) |

| N-methylleucyl-tRNAAsnE2 | MeL-tRNA | -7.3 | Moderate |

| N-methylvalyl-tRNAAsnE2 | MeV-tRNA | -6.9 | Moderate |

| N-methylnorvalyl-tRNAAsnE2 | MeNv-tRNA | -7.0 | Moderate |

| N-methylalanyl-tRNAAsnE2 | MeA-tRNA | <-6.0 (Undetectably weak) | Low |

| N-methylglycyl-tRNAAsnE2 | MeG-tRNA | <-6.0 (Undetectably weak) | Low |

Conformational Analysis of N Methylnorvaline and Its Peptidic Derivatives

Theoretical and Computational Approaches

Computational chemistry offers powerful tools to explore the conformational landscape of molecules like N-methylnorvaline. These methods can predict the relative energies of different conformations and map the pathways for interconversion.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in creating a detailed map of a molecule's conformational possibilities. unipd.itresearchgate.net These calculations solve the electronic structure of a molecule to determine its energy as a function of its geometry. ucl.ac.uk By systematically changing bond angles and dihedral angles, a conformational map can be generated, identifying low-energy (stable) and high-energy (unstable) conformations. mdpi.com For instance, DFT can be used to model the effects of non-covalent interactions, which are critical in determining the preferred conformations of peptides containing N-methylnorvaline. researchgate.net The accuracy of these calculations can be enhanced by incorporating dispersion corrections and using appropriate basis sets. researchgate.netnih.gov

| Computational Method | Application in Conformational Analysis | Key Insights |

| Density Functional Theory (DFT) | Mapping conformational space by calculating the energy of different geometric arrangements. | Identifies stable and unstable conformations, and the energy barriers between them. researchgate.netnih.gov |

| Semi-empirical Methods (e.g., AM1) | Optimization of molecular structures to study thermodynamic stabilities of isomers. | Can reveal preferences for certain conformations due to features like hydrogen bonding. acs.org |

| Ab initio Methods | High-accuracy calculations of molecular properties, including geometry and energy. rsc.org | Provides benchmark data for calibrating more computationally efficient methods. |

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's conformational landscape. nih.govvast.vn By simulating the movement of every atom in the molecule over time based on the principles of classical mechanics, MD can explore a wide range of conformations and their transitions. vast.vn These simulations can reveal how the molecule behaves in a solution, which is often more biologically relevant than the gas phase. researchgate.net MD simulations are particularly useful for studying large and flexible molecules, such as peptides containing N-methylnorvaline, where the number of possible conformations is vast. researchgate.net The results of MD simulations can be used to generate a conformational ensemble, which represents the collection of structures the molecule is likely to adopt. nih.gov

The potential energy surface (PES) is a fundamental concept in conformational analysis. It is a mathematical function that describes the energy of a molecule as a function of its geometry. pythoninchemistry.orgwikipedia.org For a simple molecule, the PES can be visualized as a landscape with valleys corresponding to stable conformations (local and global minima) and mountains corresponding to transition states between them. pythoninchemistry.org Analyzing the PES allows for the identification of the most stable conformation (the global minimum) and the energy required to transition between different conformations. pythoninchemistry.orgwikipedia.org For complex molecules like N-methylnorvaline, the PES is multidimensional, but by focusing on key dihedral angles, a simplified and informative representation can be obtained. pythoninchemistry.orgrsc.org

Spectroscopic Characterization for Conformational Elucidation

Experimental techniques are essential for validating the predictions of theoretical models and providing a direct look at the conformational properties of N-methylnorvaline in the real world.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution. copernicus.orgmdpi.com By measuring the magnetic properties of atomic nuclei, NMR can provide information about the connectivity of atoms, the distances between them, and the angles of the bonds that connect them. nih.gov For N-methylnorvaline and its peptidic derivatives, NMR can be used to identify the relative populations of different conformers and to study the dynamics of their interconversion. unibas.itnih.gov Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide through-space correlations between protons, which are invaluable for determining the molecule's folded structure. mdpi.com

| NMR Parameter | Structural Information Provided |

| Chemical Shifts | Sensitive to the local electronic environment, which is influenced by conformation. nih.gov |

| Coupling Constants (J-couplings) | Provide information about dihedral angles through the Karplus relationship. |

| Nuclear Overhauser Effect (NOE) | Indicates the proximity of atoms in space, helping to define the overall fold of the molecule. mdpi.com |

Infrared (IR) spectroscopy measures the vibrations of a molecule's chemical bonds. youtube.com Different types of bonds and functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy a useful tool for identifying the functional groups present in a molecule. youtube.com In the context of conformational analysis, IR spectroscopy can provide insights into the secondary structure of peptides containing N-methylnorvaline. nih.govrsc.org For example, the frequency of the amide I band (primarily the C=O stretch) is sensitive to the peptide's secondary structure, such as whether it is in an alpha-helix or beta-sheet conformation. nih.govmdpi.com While one-dimensional IR can be informative, two-dimensional IR (2D-IR) spectroscopy can provide more detailed structural and dynamic information by revealing the couplings between different vibrational modes. rsc.org

Analysis of Intramolecular Non-Covalent Interactions

Non-covalent interactions are crucial in defining the three-dimensional structure of molecules, including peptides and their derivatives. wikipedia.org These interactions, while weaker than covalent bonds, collectively exert a powerful influence on molecular shape and stability. wikipedia.org In the context of N-methylnorvaline-containing peptides, intramolecular non-covalent forces such as hydrogen bonds and steric effects are paramount in dictating the preferred conformations. wikipedia.orgwikipedia.org

Hydrogen bonds are a specialized type of strong dipole-dipole interaction that plays a fundamental role in stabilizing the secondary and tertiary structures of peptides and proteins. wikipedia.orgsinica.edu.tw They typically form between a hydrogen atom covalently bonded to an electronegative atom (like nitrogen or oxygen, the H-bond donor) and another nearby electronegative atom (the H-bond acceptor). wikipedia.org The stability conferred by these bonds can be significant, with stabilization enthalpies ranging from -0.5 to -5 kcal/mol for various interactions. acs.org

In peptides incorporating N-methylnorvaline, the N-methyl group itself alters the hydrogen bonding potential. The nitrogen atom of the N-methylated amide bond can no longer act as a hydrogen bond donor, which reduces the possibility of certain types of hydrogen-bonded structures. However, this modification also promotes the formation of specific, stable conformations. Research on analogous Cα-methylated amino acids, such as Cα-methyl norvaline ((αMe)Nva), which also feature restricted conformations, demonstrates a strong propensity to form β-turns and 3(10)-helices. nih.gov These structures are stabilized by intramolecular hydrogen bonds. nih.gov For instance, a β-turn is characterized by a hydrogen bond between the carbonyl (C=O) oxygen of one residue and the amide (N-H) proton of a residue three positions down the chain (i to i+3). Similarly, a 3(10)-helix is defined by a repeating pattern of i to i+3 hydrogen bonds. nih.gov

Table 1: Characteristics of Hydrogen Bonds in Peptide Structures

| Interaction Type | Description | Typical Stabilization Energy (kcal/mol) | Relevance to N-Methylnorvaline Peptides |

| β-Turn (i→i+3) | A hydrogen bond between the C=O of residue 'i' and the N-H of residue 'i+3'. | 1-5 wikipedia.org | Promoted by the conformational constraints of methylated residues, leading to compact, folded structures. nih.gov |

| 3(10)-Helix (i→i+3) | A repeating series of i→i+3 hydrogen bonds, forming a tight helical structure. | 1-5 wikipedia.org | N-methylated and Cα-methylated residues are effective inducers of this type of helix. nih.gov |

| Bifurcated H-Bond | A single hydrogen atom interacts with two acceptor atoms simultaneously. | Can exceed 5 acs.org | Observed in complex peptidic structures, demonstrating the potential for strong, specific stabilizing interactions. acs.org |

Steric effects arise from the spatial arrangement of atoms, where repulsive forces occur when non-bonded atoms are forced too close to one another. wikipedia.org This phenomenon, known as steric hindrance, significantly influences the shape and conformational stability of molecules by restricting bond rotations. numberanalytics.comfiveable.me

In N-methylnorvaline, two key structural features introduce significant steric constraints:

The N-Methyl Group: The presence of a methyl group on the amide nitrogen atom creates steric clashes that restrict rotation around the N-Cα bond (the phi, φ, torsional angle). This limitation reduces the conformational freedom of the peptide backbone compared to a non-methylated residue.

The Norvaline Side Chain: The n-propyl side chain of norvaline, while unbranched, possesses its own steric bulk that influences the rotation around the Cα-Cβ bond (the chi, χ, angles), affecting the side chain's spatial orientation.

Studies on conformationally restricted amino acids, such as those with Cα-methylation, have shown that steric hindrance is a dominant factor in determining structure. nih.gov The introduction of a methyl group at the Cα position, in addition to the side chain, creates a highly constrained environment that forces the peptide backbone into folded or helical conformations. nih.gov This steric pressure effectively winnows the accessible conformational space, making turn and helical structures energetically favorable over more extended, random coil states. nih.govnih.gov Conformational analysis of related molecules has demonstrated that substituents can exert a powerful steric directing effect on the orientation of adjacent side chains. nih.gov The interplay between the steric bulk of the N-alkyl group and other substituents can dictate the outcome of chemical reactions and the stability of different conformers. mdpi.com

Table 2: Influence of Steric Effects on Molecular Conformation

| Steric Feature | Affected Torsional Angle(s) | Consequence |

| N-Methyl Group | Phi (φ) | Restricts rotation around the N-Cα bond, limiting backbone flexibility. |

| Cα-Methyl Group | Phi (φ) and Psi (ψ) | Severely limits backbone conformational space, strongly promoting folded structures like helices and turns. nih.gov |

| Norvaline Side Chain | Chi (χ) | Governs the orientation of the n-propyl group, influencing its interaction with the rest of the molecule. |

Conformational Dynamics of N-Methylnorvaline in Solution

Molecules in solution are not static but exist in a dynamic equilibrium, constantly transitioning between different accessible conformations. rsc.org The study of these conformational dynamics is essential for understanding a molecule's behavior and function in a physiological environment. nih.gov For peptides containing N-methylnorvaline, the combination of intramolecular hydrogen bonding and steric effects results in an energy landscape where specific folded conformations are significantly more stable and thus more populated in solution. nih.gov

The conformational behavior of N-methylnorvaline and its derivatives in solution is investigated using a combination of experimental and computational techniques.

Experimental Methods: High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating molecular structure and dynamics in solution. nih.govmdpi.com Techniques like 1H NMR can detect the presence of intramolecular hydrogen bonds, which are indicative of stable, folded structures. nih.gov Fourier-Transform Infrared (FT-IR) spectroscopy also provides evidence for secondary structures like β-turns and helices in solution. nih.govnih.gov

Computational Methods: Molecular Dynamics (MD) simulations are used to model the movement of atoms over time, providing a detailed picture of the conformational landscape. mdpi.com These simulations can reveal the equilibrium between different conformers and the influence of the solvent and other environmental factors, such as salt concentration, on this equilibrium. mdpi.com

Detailed conformational analyses of peptides containing the related Cα-methyl norvaline residue have consistently shown that they act as potent promoters of β-turn and 3(10)-helical structures, even in short peptide sequences. nih.gov This indicates that the conformational equilibrium in solution is heavily skewed towards these folded states rather than a random assortment of conformations. nih.gov This strong folding tendency is a direct result of the steric constraints and the stable hydrogen-bonding patterns established by the methylated residue. nih.govnih.gov The dynamics are not eliminated but are rather confined to a smaller, more defined region of conformational space.

Table 3: Summary of Techniques for Studying Conformational Dynamics in Solution

| Technique | Information Provided | Key Findings for Methylated Peptides |

| 1H NMR Spectroscopy | Provides information on proton environments, coupling constants, and through-space interactions (NOE), revealing preferred conformations and hydrogen bonding. nih.govmdpi.com | Confirms the presence of stable, intramolecularly hydrogen-bonded structures in solution. nih.gov |

| FT-IR Spectroscopy | Absorption bands in the amide region are characteristic of specific secondary structures (e.g., β-turns, helices). nih.gov | Shows that peptides containing residues like (αMe)Nva are strongly folded in solution. nih.gov |

| Molecular Dynamics (MD) | Simulates atomic motions to map the conformational energy landscape and study equilibrium between states. mdpi.com | Reveals that the conformational equilibrium strongly favors folded states due to steric and electronic factors. |

Role of N Methylnorvaline in Advanced Peptide Chemistry and Engineering

Design and Synthesis of N-Methylated Peptidomimetics

The design of N-methylated peptidomimetics, molecules that mimic the structure and function of natural peptides, often incorporates N-methylnorvaline to enhance their drug-like properties. The synthesis of peptides containing N-methylated amino acids presents unique challenges compared to standard solid-phase peptide synthesis (SPPS). The secondary amine of an N-methylated amino acid is less nucleophilic and more sterically hindered, which can lead to slower and less efficient coupling reactions. nih.gov To overcome these hurdles, specialized coupling reagents and optimized reaction conditions are often necessary. nih.gov

Simplified and efficient methods for the synthesis of N-methylated peptides on solid supports have been developed. These protocols can significantly reduce the time required for N-methylation and are applicable to a wide range of amino acids, including norvaline. nih.gov One common strategy involves the on-resin methylation of a pre-synthesized peptide, while another approach utilizes pre-methylated amino acid building blocks during SPPS. nih.govnih.gov The choice of method often depends on the specific peptide sequence and the desired scale of synthesis.

The synthesis of N-methylated peptides is a critical step in creating peptidomimetics with improved pharmacokinetic profiles. Inspired by naturally occurring N-methylated cyclic peptides like cyclosporine, which exhibits excellent bioavailability, researchers have systematically incorporated N-methylated residues to enhance the properties of other peptides. nih.gov This has led to the development of peptidomimetics with potential applications in various therapeutic areas.

Application as Building Blocks in Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful technique for generating large, diverse libraries of compounds for high-throughput screening and drug discovery. nih.govijpsonline.com N-methylnorvaline and other N-methylated amino acids serve as valuable building blocks in the creation of these libraries. google.com The inclusion of such non-standard amino acids dramatically expands the chemical space that can be explored, leading to the identification of novel peptide-based drug candidates with enhanced properties. nih.govexplorationpub.com

The "one-bead one-compound" (OBOC) method is a popular approach in combinatorial chemistry where each bead in a resin support carries a unique peptide sequence. nih.gov By incorporating N-methylnorvaline into these libraries, it is possible to generate millions of distinct peptidomimetics, each with the potential for improved stability and bioactivity. google.com The screening of these libraries against specific biological targets can lead to the discovery of hit compounds that can then be further optimized.

The use of N-methylated building blocks in combinatorial libraries allows for the systematic exploration of the effects of N-methylation at various positions within a peptide sequence. This "N-methyl scanning" approach can identify key residues where methylation leads to improved proteolytic resistance and binding affinity. nih.gov

Table 1: Comparison of Peptide Synthesis Techniques

| Synthesis Technique | Description | Advantages | Disadvantages |

|---|---|---|---|

| Solid-Phase Peptide Synthesis (SPPS) | The peptide is assembled sequentially on a solid resin support. openaccessjournals.com | High purity, automation-friendly, suitable for long peptides. openaccessjournals.com | Requires protecting groups, potential for incomplete reactions. wikipedia.org |

| Liquid-Phase Peptide Synthesis (LPPS) | The peptide is synthesized in solution. openaccessjournals.com | Scalable for large-scale production. wikipedia.org | Purification can be challenging, less suitable for long peptides. openaccessjournals.com |

| Combinatorial Synthesis (e.g., OBOC) | Generates large libraries of unique compounds on individual beads. nih.gov | High-throughput screening, rapid discovery of hits. nih.gov | Requires deconvolution to identify active compounds. nih.gov |

Influence on Peptide Structural Features and Stability

The introduction of an N-methyl group on the peptide backbone has a profound impact on the local and global conformation of the peptide, as well as its stability.

By strategically placing N-methylnorvaline residues within a peptide sequence, it is possible to induce the formation of stable helical or turn structures. nih.gov The N-methyl group can disrupt the formation of hydrogen bonds that are crucial for certain secondary structures like β-sheets, while favoring others. This ability to modulate the conformational landscape of a peptide is a powerful tool in the design of peptidomimetics with specific three-dimensional structures required for biological activity. The conformational effects of N-methylation have been studied extensively, providing valuable insights for the rational design of bioactive peptides. nih.gov

One of the most significant advantages of incorporating N-methylnorvaline into peptides is the remarkable increase in their stability against proteolytic enzymes. nih.govnih.gov Proteases recognize and cleave specific peptide bonds in their substrates. The presence of an N-methyl group on the amide nitrogen sterically hinders the approach of the protease and disrupts the recognition site, rendering the peptide bond resistant to cleavage. nih.govgoogle.com

Studies have shown that even a single N-methyl substitution can lead to a dramatic increase in the half-life of a peptide in the presence of proteases, with resistance increasing by as much as 1000-fold in some cases. nih.gov This enhanced stability is a critical factor in improving the in vivo efficacy of peptide-based drugs, as it prolongs their circulation time and allows them to reach their target tissues before being degraded. nih.govnih.gov The combination of N-methylation and cyclization can yield highly stable compounds with antibody-like affinities. nih.gov

Table 2: Impact of N-Methylation on Peptide Properties

| Property | Effect of N-Methylation | Rationale |

|---|---|---|

| Conformational Flexibility | Decreased | Steric hindrance from the methyl group restricts bond rotation. researchgate.net |

| Proteolytic Stability | Increased | The N-methyl group blocks protease access to the peptide bond. nih.gov |

| Membrane Permeability | Potentially Increased | Reduced polarity and intramolecular hydrogen bonding can enhance lipophilicity. nih.govdrugtargetreview.com |

| Receptor Binding Affinity | Can be altered | Changes in conformation can affect the fit into a receptor's binding pocket. nih.gov |

Expanding Peptide Chemical Space through Non-Proteinogenic Amino Acids

The 20 proteinogenic amino acids encoded by the genetic code represent only a small fraction of the possible amino acid structures. wikipedia.org Non-proteinogenic amino acids, such as N-methylnorvaline, offer a vast expansion of the chemical space available for peptide design. wikipedia.orgnih.gov By moving beyond the limitations of the standard amino acid alphabet, chemists can create peptides with novel properties and functionalities that are not found in nature. explorationpub.com

The incorporation of N-methylnorvaline introduces both a non-natural side chain (the n-propyl group of norvaline) and a backbone modification (the N-methyl group). This dual modification allows for fine-tuning of the peptide's steric and electronic properties. The side chain of N-methylnorvaline can act as an isostere for other amino acids, such as methionine, which is often found in protein-protein interaction domains. google.com This ability to mimic natural residues while providing enhanced stability is a key advantage of using N-methylnorvaline in peptidomimetic design.

The use of non-proteinogenic amino acids is a cornerstone of modern medicinal chemistry, enabling the development of peptide therapeutics with improved stability, potency, and bioavailability. nih.gov

Development of Constrained Peptides and Macrocyclic Structures

Constraining the conformation of a peptide through cyclization is a widely used strategy to improve its biological properties. scispace.com Macrocyclic peptides often exhibit increased receptor affinity, selectivity, and stability compared to their linear counterparts. discoveryontarget.comnih.gov N-methylation plays a crucial role in the design and development of these constrained structures. drugtargetreview.comscispace.com

The incorporation of N-methylnorvaline into a macrocyclic peptide can further enhance its stability and conformational rigidity. google.com The N-methyl groups can act as conformational locks, pre-organizing the peptide into a bioactive conformation and reducing the entropic penalty upon binding to its target. The combination of macrocyclization and N-methylation is a powerful approach for creating drug-like peptides with oral bioavailability, as exemplified by cyclosporine. scispace.com

The development of technologies for creating libraries of macrocyclic peptides, including those containing N-methylated and other non-natural amino acids, has opened up new avenues for drug discovery, particularly for challenging targets like intracellular protein-protein interactions. scispace.comdiscoveryontarget.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| N-methylnorvaline hydrochloride |

| Norvaline |

| Cyclosporine |

Analytical Methodologies for N Methylnorvaline and Its Derivatives in Research

Derivatization Techniques for Chromatographic Analysis

Derivatization is a crucial step in the analysis of amino acids like N-methylnorvaline, aiming to improve their volatility for GC analysis and enhance their detectability for both GC and HPLC. sigmaaldrich.com This chemical modification process targets the active hydrogen atoms on the amine and carboxyl groups. sigmaaldrich.com

Silylation-Based Derivatization Strategies

Silylation is a widely employed derivatization technique for compounds with active hydrogens, such as amino acids, prior to GC analysis. sigmaaldrich.comphenomenex.blog The process involves the replacement of an active hydrogen with a trimethylsilyl (B98337) (TMS) group, which reduces the compound's polarity and increases its volatility and thermal stability. phenomenex.blog

A common silylating reagent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). youtube.com The reaction with MSTFA converts the polar functional groups of N-methylnorvaline into their more volatile TMS derivatives, making them amenable to GC separation and analysis. youtube.comnih.gov The use of a catalyst, such as trimethylchlorosilane (TMCS), can enhance the reactivity of the silylating agent, particularly for sterically hindered groups. phenomenex.blog It is critical to perform silylation reactions under anhydrous conditions, as the presence of moisture can lead to poor reaction yield and instability of the derivatized analytes. sigmaaldrich.com

Table 1: Common Silylating Agents for Amino Acid Derivatization

| Reagent Name | Abbreviation | Target Functional Groups | Byproducts |

|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -COOH, -NH2, -SH | N-methyltrifluoroacetamide |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -COOH, -NH2, -SH | N-methyltrifluoroacetamide |

This table presents generalized information on silylating agents applicable to amino acids. Specific reaction conditions for N-methylnorvaline hydrochloride may vary.

Acylation and Other Chemical Derivatization Approaches

Acylation is another effective derivatization strategy that involves the introduction of an acyl group into a molecule, typically at the amine and hydroxyl groups. This process can enhance the volatility of the analyte for GC analysis and improve its chromatographic properties. actascientific.com For N-methylnorvaline, acylation can be achieved using reagents like trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA). actascientific.com These reagents react with the amine group of N-methylnorvaline to form stable and volatile derivatives. actascientific.com

In the context of HPLC analysis, derivatization is often employed to introduce a chromophore or fluorophore into the molecule, thereby enhancing its detection by UV-Vis or fluorescence detectors. actascientific.com Reagents such as 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) react with the secondary amine of N-methylnorvaline to produce a highly fluorescent derivative, enabling sensitive detection. actascientific.com

pH Optimization for Derivatization Reactions

The pH of the reaction medium is a critical parameter that significantly influences the efficiency of derivatization reactions for amino acids. For many derivatization reactions, including those involving FMOC-Cl, a basic pH is required for the complete derivatization of all amino acids. nih.gov The optimal pH range for such reactions is typically between 8 and 10. researchgate.net Maintaining the correct pH ensures that the amino group is sufficiently nucleophilic to react with the derivatizing agent. Insufficiently basic conditions can lead to incomplete derivatization and, consequently, inaccurate quantification. For instance, in the derivatization of biogenic amines in wine samples using dansyl chloride, a pH of 9 was found to yield the best recoveries. researchgate.net

Chromatographic Separation Techniques

Following successful derivatization, chromatographic techniques are employed to separate N-methylnorvaline from other components in the sample matrix and for its subsequent quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Amino Acid Analysis

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov For non-volatile compounds like N-methylnorvaline, derivatization to a volatile form, such as a TMS derivative, is a prerequisite for GC-MS analysis. sigmaaldrich.comyoutube.com The derivatized N-methylnorvaline is then introduced into the GC system, where it is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. nih.gov

Table 2: Illustrative GC-MS Parameters for Amino Acid Analysis

| Parameter | Typical Setting |

|---|---|

| Column | 5% Phenyl Methylpolysiloxane |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Oven Program | Initial temp. 100°C, ramp to 280°C |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

This table provides a general overview of GC-MS parameters for amino acid analysis. Specific conditions for derivatized this compound would require method development and validation.

High-Performance Liquid Chromatography (HPLC) for Peptide Analysis

HPLC is a cornerstone technique for the analysis and purification of peptides, including those containing modified amino acids like N-methylnorvaline. hplc.eubachem.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide separations, where separation is based on the hydrophobicity of the peptides. bachem.com The presence of an N-methyl group in N-methylnorvaline can influence the peptide's conformation and hydrophobicity, thereby affecting its retention behavior in RP-HPLC. nih.govnih.gov

The mobile phase in RP-HPLC typically consists of an aqueous component with an organic modifier, such as acetonitrile (B52724), and an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape and resolution. hplc.eu A gradient elution, where the concentration of the organic modifier is gradually increased, is commonly used to separate peptides with varying hydrophobicities. hplc.eu The detection of peptides is usually performed using UV absorbance at 210-220 nm, which corresponds to the peptide bond. bachem.com For peptides containing derivatized N-methylnorvaline with a fluorophore, a fluorescence detector can be used for enhanced sensitivity. actascientific.com

The analysis of peptides rich in N-methylated amino acids by HPLC can sometimes be challenging, as it may result in multiple peaks due to the slow conversion between different conformers of the peptide. nih.gov

Table 3: Common Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA |

| Trimethylchlorosilane | TMCS |

| Trifluoroacetic anhydride | TFAA |

| Pentafluoropropionic anhydride | PFPA |

| Heptafluorobutyric anhydride | HFBA |

| 9-fluorenylmethyloxycarbonyl chloride | FMOC-Cl |

| Dansyl chloride | - |

| Trifluoroacetic acid | TFA |

Chiral Chromatography for Enantiomeric Purity Assessment

The assessment of enantiomeric purity is critical for N-methylnorvaline, as its stereochemistry can significantly influence the biological activity and properties of resulting peptides. Chiral chromatography is the primary technique for separating and quantifying the enantiomers (D- and L-isomers) of chiral compounds like N-methylnorvaline. gcms.czsigmaaldrich.com The separation relies on the differential interaction between the enantiomers and a chiral stationary phase (CSP), leading to different retention times. sigmaaldrich.comnih.gov

Several types of CSPs are effective for the separation of amino acids and their derivatives. These include polysaccharide-based phases, macrocyclic glycopeptides, cyclodextrins, and zwitterionic selectors derived from cinchona alkaloids. phenomenex.comchromatographytoday.comchiraltech.com For N-methylated amino acids, the selection of the CSP and mobile phase is crucial for achieving baseline resolution. The separation mechanism often involves a combination of interactions, such as hydrogen bonding, dipole-dipole interactions, steric hindrance, and ionic interactions, between the analyte enantiomers and the chiral selector. mdpi.com

Mobile phases in chiral high-performance liquid chromatography (HPLC) are typically composed of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. chiraltech.com The composition, pH, and additives of the mobile phase can be optimized to improve separation efficiency and resolution. sigmaaldrich.com Temperature is another parameter that can be adjusted to enhance enantioselectivity. sigmaaldrich.com Detection is commonly performed using UV-Vis detectors or mass spectrometry (MS), with MS providing additional structural confirmation.

The table below summarizes typical conditions used for the chiral separation of amino acid derivatives, which are applicable to N-methylnorvaline.

| Chiral Stationary Phase (CSP) Type | Typical Mobile Phase Components | Separation Principle |

| Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) | Hexane/Isopropanol/Ethanol mixtures with acidic/basic additives | Formation of transient diastereomeric complexes via hydrogen bonds, dipole-dipole, and π-π interactions. |

| Macrocyclic Glycopeptide (e.g., Teicoplanin, Vancomycin) | Acetonitrile, Methanol (B129727), Water, with buffers (e.g., ammonium (B1175870) acetate) | Multiple chiral recognition mechanisms including hydrogen bonding, ionic interactions, and inclusion complexation. chromatographytoday.com |

| Cyclodextrin-based (e.g., derivatized β-cyclodextrin) | Reversed-phase eluents (e.g., Acetonitrile/Water, Methanol/Buffer) | Host-guest inclusion complexation where enantiomers fit differently into the chiral cavity of the cyclodextrin. sigmaaldrich.commdpi.com |

| Zwitterionic (e.g., Cinchona alkaloid-based) | Methanol/Water mixtures with acid/base modifiers | Combines weak anion-exchange and strong cation-exchange properties, facilitating separation through multiple ionic interactions. chiraltech.com |

This table is generated based on principles of chiral chromatography for amino acids and their derivatives.

Size-Exclusion Chromatography for Peptidic Product Analysis

Once N-methylnorvaline is incorporated into a peptide, size-exclusion chromatography (SEC) becomes an essential tool for analyzing the purity and integrity of the final product. lcms.cz SEC separates molecules based on their hydrodynamic volume, or size in solution. lcms.cznih.gov This technique is particularly effective for quantifying high-molecular-weight species like aggregates (dimers, trimers, etc.) and identifying low-molecular-weight fragments, which are critical quality attributes for peptide-based therapeutics. lcms.cznih.gov

In SEC, a column is packed with a porous stationary phase. Larger molecules are excluded from the pores and thus travel a shorter path, eluting first. Smaller molecules can penetrate the pores to varying degrees, resulting in a longer path and later elution. This principle allows for the separation of the desired peptide monomer from aggregates and fragments. nih.gov

The mobile phase in SEC is designed to minimize interactions between the analyte and the stationary phase, ensuring that separation is governed solely by size. sepax-tech.com This is often achieved by using aqueous buffers containing salts (e.g., sodium phosphate, sodium chloride) to suppress ionic interactions. sepax-tech.comtechnosaurus.co.jp For peptides that may exhibit hydrophobic interactions with the column matrix, organic modifiers like acetonitrile or methanol may be added to the mobile phase. sepax-tech.comtechnosaurus.co.jphuji.ac.il

Detection methods for SEC include UV detection, typically at 214 nm or 280 nm, and multi-angle light scattering (MALS). nih.gov Coupling SEC with MALS (SEC-MALS) allows for the absolute determination of the molar mass of each eluting species, providing definitive identification of monomers, dimers, and higher-order aggregates. nih.gov

The following table details exemplary conditions for the SEC analysis of peptides.

| Column Type | Pore Size (Å) | Typical Mobile Phase | Application |

| Silica-based, diol-bonded | 80 - 150 Å | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile/Water | Analysis of small to medium-sized peptides (<10 kDa). sepax-tech.com |

| Polymeric (e.g., dextran, agarose) | 100 - 300 Å | Aqueous buffer (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.0) | Separation of peptides and small proteins, analysis of aggregates. |

| Silica-based, hydrophilic coating | 125 - 250 Å | 25 mM Sodium Acetate, 300 mM NaCl, pH 4.5 | High-resolution separation of complex peptide mixtures and digests. technosaurus.co.jp |

This table is generated based on established methodologies for peptide analysis by size-exclusion chromatography. sepax-tech.comtechnosaurus.co.jp

Strategies for Sample Preparation and Handling in Analytical Research

Proper sample preparation is a prerequisite for obtaining accurate and reproducible results in the analysis of N-methylnorvaline and its peptidic derivatives. The primary goal is to extract the analyte from its matrix, remove interfering substances, and ensure the final sample is compatible with the intended chromatographic system. creative-proteomics.com

Common steps in sample preparation include:

Homogenization and Extraction : For solid samples like tissues or formulated products, homogenization is required to ensure uniformity before extraction. fiveable.meorganomation.com Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can then be used to isolate the analyte of interest from complex matrices. fiveable.me SPE, using cartridges like C18, is particularly effective for desalting peptide samples and removing hydrophobic impurities. creative-proteomics.com

Protein and Lipid Removal : In biological samples such as serum or plasma, proteins are a major interference. They can be removed by precipitation with agents like trichloroacetic acid (TCA) or perchloric acid, followed by centrifugation. creative-proteomics.com Alternatively, ultrafiltration with a specific molecular weight cutoff can be used to separate the peptide from larger proteins. creative-proteomics.commemberclicks.net Lipids, which can be detrimental to chromatographic columns, are typically removed using solvent extraction methods. creative-proteomics.comsickkids.ca

Filtration : Prior to injection into a chromatographic system, all liquid samples should be filtered through a membrane (e.g., 0.22 µm or 0.45 µm pore size) to remove particulate matter that could clog the column or instrument tubing. fiveable.meorganomation.com

Handling and Storage : To prevent degradation, samples should be handled with care. Using high-purity solvents and reagents is crucial to avoid introducing contaminants. fiveable.me Buffers containing primary or secondary amines (e.g., TRIS) should be avoided as they can interfere with certain derivatization chemistries and detection methods. sickkids.ca Samples should be stored under appropriate conditions, such as refrigeration or freezing, and in some cases, under an inert atmosphere to prevent oxidation. fiveable.me

Q & A

Q. What are the recommended synthetic routes for producing high-purity N-methylnorvaline hydrochloride, and how can purity be validated?

- Methodological Answer : this compound can be synthesized via reductive amination of norvaline with formaldehyde under acidic conditions, followed by hydrochloride salt formation. Critical steps include protecting group strategies (e.g., tert-butoxycarbonyl for amine protection) and purification via recrystallization or reverse-phase chromatography. Purity validation requires High-Performance Liquid Chromatography (HPLC) with a C18 column (4.6 × 150 mm, 5 µm), a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (95:5 v/v), and UV detection at 214 nm . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H/¹³C NMR in D₂O) confirm structural integrity and quantify impurities below 0.1% .

Q. Which analytical techniques are essential for characterizing this compound’s physicochemical properties?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H NMR (400 MHz, D₂O) to identify methyl groups (δ 1.2–1.5 ppm) and amine protons (δ 3.0–3.5 ppm).

- HPLC : Use a hydrophilic interaction liquid chromatography (HILIC) column with evaporative light scattering detection (ELSD) for quantifying hygroscopicity and salt stability.

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C) and hydrate formation .

Q. How should researchers prepare and standardize stock solutions of this compound for in vitro assays?

- Methodological Answer : Dissolve 100 mg of the compound in 100 mL of deionized water (1 mg/mL), sonicate for 15 minutes, and filter through a 0.22 µm membrane. Standardize using UV-Vis spectroscopy at 205 nm (extinction coefficient ε = 0.87 L·g⁻¹·cm⁻¹) and validate via triplicate HPLC injections. Store at -20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for this compound synthesis?

- Methodological Answer : A 2³ factorial design can evaluate variables: temperature (25–60°C), pH (4.0–7.0), and molar ratio (1:1–1:3 of norvaline to formaldehyde). Response variables include yield (%) and impurity profile. For example, a study on similar compounds showed optimal conditions at pH 5.5, 40°C, and a 1:2 ratio, achieving >85% yield with <2% byproducts . Statistical analysis (ANOVA) identifies significant factors and interactions, reducing experimental runs by 50% .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from variations in cell line viability assays (e.g., MTT vs. resazurin) or incomplete reporting of solvent effects (e.g., DMSO concentration). To address this:

Q. What experimental strategies are effective for studying this compound’s metabolic pathways in vivo?

- Methodological Answer : Isotopic labeling (e.g., ¹³C-methyl groups) combined with LC-MS/MS can track metabolic fate in rodent models. For example, a study on similar amines identified urinary metabolites via collision-induced dissociation (CID) and high-resolution MS. Tissue distribution is assessed using autoradiography or whole-body imaging after administering radiolabeled (e.g., ¹⁴C) compound .

Data Analysis and Reporting

Q. What statistical methods are critical for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. For example, in a burn healing study, hydrogel formulations with 4–8 mg/g of the compound showed a sigmoidal dose-response curve (R² > 0.95). Report confidence intervals and use tools like GraphPad Prism for outlier detection (Grubbs’ test) .

Q. How can researchers mitigate batch-to-batch variability in pharmacological studies?

- Methodological Answer : Implement quality control (QC) protocols:

- HPLC-ELSD : Monitor purity (>98%) and residual solvents (ICH Q3C guidelines).

- Karl Fischer titration : Ensure water content <1% for hygroscopic batches.

- Preclinical studies must include batch-specific certificates of analysis (CoA) and stability data (e.g., 6-month accelerated testing at 25°C/60% RH) .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.